1-Chloro-2,2-difluoroethan-1-ol
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Overview
Description
1-Chloro-2,2-difluoroethan-1-ol is an organic compound with the molecular formula C2H3ClF2O It is a halogenated alcohol, characterized by the presence of chlorine and fluorine atoms attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,2-difluoroethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,2-trichloroethane or cis-1,2-dichloroethylene with hydrogen fluoride (HF) in the presence of a fixed-bed chrome-based catalyst. The reaction is carried out at temperatures ranging from 200 to 300°C and pressures between 0.1 to 0.8 MPa . The product is then purified through condensation, tail gas absorption, liquid-phase layering, washing, and distillation.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2,2-difluoroethanol.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: 2,2-Difluoroethanol.
Oxidation: 2,2-Difluoroacetaldehyde or 2,2-difluoroacetic acid.
Reduction: Ethane derivatives.
Scientific Research Applications
1-Chloro-2,2-difluoroethan-1-ol has diverse applications in scientific research:
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with fluorinated moieties.
Industry: Utilized in the production of fluoropolymers and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-2,2-difluoroethan-1-ol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, altering their activity by binding to active sites or modifying their structure.
Pathways Involved: It can affect metabolic pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
1-Chloro-2,2-difluoroethan-1-ol can be compared with other similar compounds, such as:
2-Chloro-1,1-difluoroethane: Similar in structure but differs in the position of chlorine and fluorine atoms.
1,1-Dichloro-2,2-difluoroethane: Contains two chlorine atoms instead of one.
2,2-Difluoroethanol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Properties
CAS No. |
90179-79-6 |
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Molecular Formula |
C2H3ClF2O |
Molecular Weight |
116.49 g/mol |
IUPAC Name |
1-chloro-2,2-difluoroethanol |
InChI |
InChI=1S/C2H3ClF2O/c3-1(6)2(4)5/h1-2,6H |
InChI Key |
GEIJSUNHFIHUTE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)(O)Cl |
Origin of Product |
United States |
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